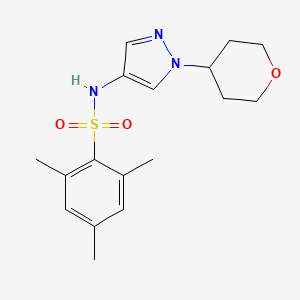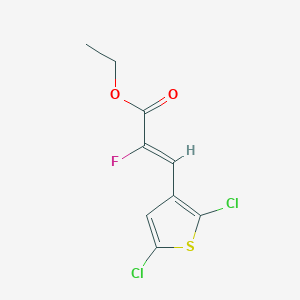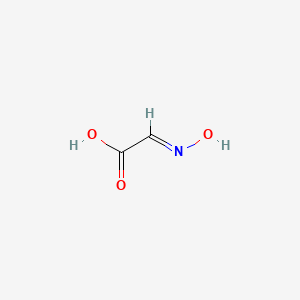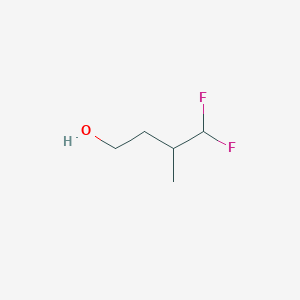
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors, which are compounds that inhibit the activity of enzymes known as kinases. Kinases are involved in a variety of cellular processes, including cell division, differentiation, and apoptosis, and are often deregulated in cancer and other diseases.
Mecanismo De Acción
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. BTK is a key mediator of B cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B cell malignancies. ITK is involved in T cell receptor signaling, and its inhibition has been shown to be effective in the treatment of T cell malignancies. JAK3 is involved in cytokine signaling, and its inhibition has been shown to be effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro. In addition, 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the activation of immune cells, including B cells and T cells, and to reduce the production of cytokines, which are involved in the regulation of immune responses. 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has also been shown to reduce the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is its specificity for kinases involved in immune cell function and proliferation. This specificity makes 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea a promising candidate for the treatment of autoimmune diseases and cancer. However, one of the limitations of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea. One area of research is the development of more potent and selective inhibitors of BTK, ITK, and JAK3. Another area of research is the identification of biomarkers that can predict response to 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea and other kinase inhibitors. Finally, the clinical evaluation of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea and other kinase inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is a promising direction for future research.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps, including the reaction of 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea with sodium azide to form the corresponding tetrazole intermediate. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product, 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. In preclinical studies, 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation. 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has also been shown to inhibit the growth of several cancer cell lines, including lymphoma, leukemia, and multiple myeloma.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-10-3-1-5-12(7-10)19-15(24)18-9-14-20-21-22-23(14)13-6-2-4-11(17)8-13/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSTJMXJRUYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2898870.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898874.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)
![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl 4-phenylpiperazinyl ketone](/img/structure/B2898879.png)
![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)

![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)



